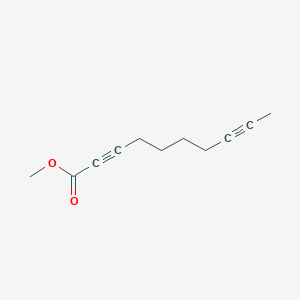

2,8-Decadiynoic acid, methyl ester

Description

Significance of Alkyne Functionalities in Contemporary Chemical Research

Alkynes, hydrocarbons characterized by a carbon-carbon triple bond, are fundamental building blocks in organic chemistry. fastercapital.com Their high degree of unsaturation and the unique linear geometry of the C≡C bond impart significant reactivity, making them invaluable in a multitude of chemical transformations. The triple bond can undergo various reactions, including hydrogenation, halogenation, and hydration, allowing for the introduction of diverse functional groups. fastercapital.comsolubilityofthings.com

This reactivity is harnessed in several key areas of research:

Complex Molecule Synthesis: Alkyne chemistry is pivotal for constructing the intricate molecular frameworks found in many pharmaceuticals, agrochemicals, and natural products. fastercapital.comnumberanalytics.comvaia.com

Click Chemistry: The high reactivity and stability of alkynes make them ideal participants in "click chemistry" reactions, which are designed to be rapid, efficient, and high-yielding. fastercapital.com

Materials Science: The polymerization of alkynes can produce advanced materials, such as conducting polymers and carbon-rich nanomaterials like graphyne and graphdiyne, which possess unique electronic and optical properties. numberanalytics.comacs.org

Acidity of Terminal Alkynes: Terminal alkynes, where the triple bond is at the end of a carbon chain, exhibit a notable acidity for a hydrocarbon. libretexts.org This allows for the formation of acetylide anions, which are potent nucleophiles used to create new carbon-carbon bonds—a crucial step in building more complex molecules from simpler precursors. libretexts.org

The Role of Diester Scaffolds in Molecular Design

Molecular scaffolds are core structures that serve as carriers for diverse, covalently attached chemical groups. mdpi.comresearchgate.net They provide a foundational framework for the systematic organization of multiple molecular building blocks to create larger, functional molecules. mdpi.com These scaffolds are integral in fields ranging from biomedical sciences to materials science. mdpi.comresearchgate.net

The design of a scaffold is critical as it dictates the spatial arrangement and interaction of the attached functional units. A well-designed scaffold can:

Act as a template for cell growth and tissue regeneration. nih.gov

Provide a specific three-dimensional structure to mimic biological molecules.

Control the mechanical properties of a material. nih.gov

Facilitate the creation of multifunctional molecules by providing distinct attachment points. mdpi.com

Esters, as a functional group, are widespread in nature and commerce, contributing to the flavors and aromas of fruits and serving as key components in polyesters and pharmaceuticals. libretexts.orgresearchgate.net Diester scaffolds, which contain two ester groups, offer two points for modification or polymerization, making them versatile components in the synthesis of polymers and other complex architectures. The ester group itself can be readily transformed through reactions like hydrolysis, alcoholysis, and aminolysis. libretexts.org

Positioning 2,8-Decadiynoic Acid, Methyl Ester within Emerging Research Paradigms

This compound is a molecule that incorporates several key functional groups: a terminal alkyne, an internal alkyne, and a methyl ester. This combination makes it a highly versatile building block for chemical synthesis. Its ten-carbon chain provides a defined spacer element, useful in the construction of polymers or macrocycles.

The distinct reactivity of its components positions it as a valuable tool in several research areas:

Polymer Synthesis: The two alkyne groups can participate in polymerization reactions, such as those used to create conjugated polymers with potential applications in electronics and optics. The terminal alkyne is particularly suited for metal-catalyzed polymerization and coupling reactions.

Complex Molecule Synthesis: The molecule can serve as a bifunctional linker. The terminal alkyne can be selectively functionalized using reactions like the Sonogashira coupling or click chemistry, while the internal alkyne and the ester group can undergo subsequent, different chemical transformations. The ester can be hydrolyzed to a carboxylic acid or reacted with Grignard reagents to introduce further complexity. libretexts.org

Materials Science: As a diyne, it is a potential precursor for creating novel carbon-rich materials. On-surface synthesis using diyne derivatives is a strategy for producing regular, two-dimensional organometallic and covalent networks with atomic precision. acs.org

Below is a table of the physicochemical properties for this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | methyl deca-2,8-diynoate |

| Canonical SMILES | C#CCCCCCCC(=O)OC |

| CAS Number | 821-49-8 |

Data sourced from publicly available chemical databases.

Scope and Objectives of Research on this compound

The unique structure of this compound suggests several avenues for focused research. The primary objectives would revolve around exploiting its distinct functional groups to create novel and complex molecular architectures.

Key research goals could include:

Development of Novel Polymers: Investigating the polymerization of this compound to synthesize new materials. Research would focus on controlling the polymerization process to achieve specific material properties, such as conductivity, thermal stability, or optical characteristics.

Synthesis of Macrocycles and Complex Architectures: Utilizing the molecule as a rigid or semi-rigid linker in the synthesis of macrocycles or other complex 3D structures. The ester functionality could be used to attach the molecule to other scaffolds or to be converted into other functional groups post-synthesis.

Application in Tandem or Cascade Reactions: Designing multi-step, one-pot reactions where the different functional groups react sequentially. For example, a reaction could involve a selective coupling at the terminal alkyne, followed by a cyclization involving the internal alkyne, and finally a modification of the ester group.

Probing Molecular Self-Assembly: Studying how the linear, functionalized structure of the molecule influences its self-assembly on surfaces or in solution. This is particularly relevant for creating ordered nanostructures and functional thin films. acs.org

Use as a Synthetic Intermediate: Exploring its utility as a key intermediate in the total synthesis of natural products or pharmaceutically relevant molecules that contain long carbon chains with multiple unsaturation points.

By systematically exploring these areas, the scientific community can fully unlock the synthetic potential of this versatile diyne ester.

Structure

2D Structure

3D Structure

Properties

CAS No. |

144534-42-9 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

methyl deca-2,8-diynoate |

InChI |

InChI=1S/C11H14O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h5-8H2,1-2H3 |

InChI Key |

OYZDGVAMJFTOMC-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCCCCC#CC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2,8 Decadiynoic Acid, Methyl Ester

Retrosynthetic Analysis of 2,8-Decadiynoic Acid, Methyl Ester

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The primary disconnection points are the carbon-carbon triple bonds and the ester linkage. A plausible retrosynthetic strategy would involve disconnecting the ester first, leading to 2,8-decadiynoic acid and methanol (B129727). The diynoic acid can then be further disconnected at the C4-C5 and C7-C8 bonds to reveal simpler, commercially available or easily synthesized precursors. A key disconnection strategy for the diyne moiety would be a C(sp)-C(sp) bond cleavage, suggesting a coupling reaction of two smaller alkyne fragments. This approach allows for a convergent synthesis, where key fragments are prepared separately and then combined in the final stages.

Optimized Esterification Routes for Decadiynoic Acid Precursors

The final step in the synthesis of the target molecule is the esterification of the corresponding carboxylic acid. The Fischer esterification is a classic and cost-effective method for this transformation, involving the reaction of a carboxylic acid with an excess of alcohol in the presence of an acid catalyst. masterorganicchemistry.com To drive the equilibrium towards the ester product, the removal of water is crucial. masterorganicchemistry.com

Several catalytic systems can be employed to optimize this reaction. While traditional mineral acids like sulfuric acid are effective, they can lead to side reactions and purification challenges. Solid acid catalysts, such as Amberlyst 15, offer a greener alternative, simplifying product isolation and catalyst recycling. researchgate.netresearchgate.net The reaction conditions, including temperature, catalyst loading, and molar ratio of reactants, must be carefully optimized to maximize the yield of the methyl ester. researchgate.net For instance, studies on the esterification of decanoic acid have shown that an optimal molar ratio and temperature can significantly enhance the conversion to its methyl ester. researchgate.net

| Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages |

| H₂SO₄ | Methanol (excess), Reflux | High conversion, inexpensive | Difficult to remove, potential for side reactions |

| Amberlyst 15 | Methanol, 60-80°C | Easily separable, reusable, milder conditions | Lower activity than homogeneous catalysts |

| DBSA (p-dodecylbenzenesulfonic acid) | Water, 80°C | Allows for reaction in water, surfactant properties | May require specific workup procedures |

Alkyne Formation Strategies for this compound Synthesis

The construction of the 1,3-diyne core is a critical aspect of the synthesis. This is typically achieved through the coupling of terminal alkynes. Several named reactions are instrumental in forming C(sp)-C(sp) bonds, including the Glaser, Eglinton, and Hay couplings, which are oxidative homocoupling reactions. For the synthesis of unsymmetrical diynes, the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and an amine base, is particularly relevant. organic-chemistry.org

The mechanism of these coupling reactions generally involves the formation of a metal acetylide intermediate. studysmarter.co.uk In copper-catalyzed reactions, a copper(I) acetylide is formed, which then undergoes oxidative coupling. In palladium-catalyzed couplings, the mechanism often involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov The specific mechanism can be complex and may involve multiple competing pathways, influencing the regio- and stereoselectivity of the reaction. nih.gov Understanding these mechanisms is crucial for optimizing reaction conditions and minimizing the formation of undesired byproducts, such as homocoupled products in a cross-coupling reaction.

The choice of catalyst is paramount for achieving high yields and selectivity in diyne synthesis. Copper-based catalysts are traditionally used for Glaser-type couplings. researchgate.net Palladium catalysts, often in combination with copper co-catalysts (Sonogashira coupling), are highly effective for the cross-coupling of terminal alkynes with haloalkynes. organic-chemistry.orgnih.gov The ligand on the palladium center plays a crucial role in the catalyst's activity and selectivity. nih.gov Recent advancements have focused on developing more robust and efficient catalytic systems, including the use of well-defined palladium complexes and novel ligands to control the reaction outcome. nih.gov

| Coupling Reaction | Catalyst System | Substrates | Key Features |

| Glaser Coupling | Cu(I) salt, Amine, O₂ | Terminal alkyne | Homocoupling |

| Eglinton Reaction | Cu(II) salt, Pyridine | Terminal alkyne | Homocoupling |

| Hay Coupling | Cu(I) salt, TMEDA, O₂ | Terminal alkyne | Homocoupling |

| Cadiot-Chodkiewicz Coupling | Cu(I) salt, Amine | Terminal alkyne + 1-Haloalkyne | Cross-coupling for unsymmetrical diynes |

| Sonogashira Coupling | Pd catalyst, Cu(I) salt, Amine | Terminal alkyne + Vinyl/Aryl halide | Cross-coupling |

Purification and Isolation Methodologies for High-Purity this compound

After the synthesis, obtaining the target compound in high purity is essential. A typical purification strategy for a methyl ester would involve a series of extraction and chromatographic techniques. An initial workup would likely involve washing the reaction mixture with water and brine to remove water-soluble impurities and salts. The organic layer would then be dried and the solvent removed under reduced pressure.

For high-purity isolation, column chromatography is the method of choice. A silica gel stationary phase with a non-polar eluent system, such as a mixture of hexane and ethyl acetate, would likely be effective in separating the desired product from unreacted starting materials and byproducts. The polarity of the eluent can be gradually increased to facilitate the elution of the product. The purity of the isolated fractions can be monitored by thin-layer chromatography (TLC). Traditional purification methods for fatty acid methyl esters, such as gravitational settling and water washing, can also be adapted. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. the-gist.orgnih.gov In the context of synthesizing this compound, several green chemistry principles can be applied.

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. whiterose.ac.uk Coupling reactions are generally atom-economical.

Use of Safer Solvents and Auxiliaries : Whenever possible, the use of hazardous solvents should be minimized or replaced with greener alternatives. youtube.com For example, exploring solvent-free reaction conditions for the coupling step could significantly improve the environmental profile of the synthesis. researchgate.net

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled. youtube.com The application of heterogeneous catalysts, like Amberlyst 15 in the esterification step, aligns with this principle. researchgate.net

Energy Efficiency : Conducting reactions at ambient temperature and pressure can reduce energy consumption. youtube.com Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating. researchgate.net

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Derivatization of 2,8 Decadiynoic Acid, Methyl Ester

Alkyne Reactivity in 2,8-Decadiynoic Acid, Methyl Ester

The two internal alkyne, or diyne, functionalities are the primary sites of reactivity in this compound. These carbon-carbon triple bonds are rich in pi-electrons, making them susceptible to a variety of chemical transformations.

Transition Metal-Catalyzed Transformations of Diyne Moieties

Transition metals are powerful tools for activating the pi-systems of alkynes, enabling a range of transformations that are otherwise difficult to achieve. For a non-conjugated diyne system like that in this compound, intramolecular reactions are particularly significant.

Gold and other coinage metals are known to catalyze the cyclization of diynes. nih.gov For a 1,7-diyne system, which is structurally analogous to the carbon backbone of this compound, transition metal catalysis can induce cyclization to form five- or six-membered rings. For instance, nickel(0) complexes have been shown to catalyze the cyclization of 1,7-diynes in the presence of a hydrosilane, leading to the formation of 1,2-dialkylidenecyclohexanes with a (Z)-vinylsilane moiety. escholarship.org Similarly, rhodium catalysts have been employed in the reductive cyclization of 1,6-diynes and 1,6-enynes, suggesting that the diyne system in this compound could undergo analogous transformations to yield cyclic products. organic-chemistry.org

A proposed transition metal-catalyzed cyclization of this compound is presented in the table below, illustrating a potential reaction pathway.

| Reactant | Catalyst | Reagent | Product |

| This compound | Ni(0) complex | Hydrosilane | Methyl (1,2-dialkylidenecyclohexane)carboxylate derivative |

Cycloaddition Reactions Involving the Alkyne Groups (e.g., [2+2+2], [4+2])

Cycloaddition reactions offer a powerful method for constructing cyclic and polycyclic systems in a single step. The alkyne groups in this compound can participate in several types of cycloadditions.

The [2+2+2] cycloaddition is a transition metal-catalyzed reaction that combines three alkyne units to form a benzene (B151609) ring. In the case of this compound, an intramolecular [2+2+2] cycloaddition could occur with an external alkyne, leading to the formation of a bicyclic product containing a substituted benzene ring.

The [4+2] cycloaddition , or Diels-Alder reaction, typically involves a conjugated diene and a dienophile. researchgate.net While the diyne system in this compound is not conjugated, it can still act as a dienophile. Reaction with a suitable diene could lead to the formation of a bicyclic adduct with two new carbon-carbon bonds. capes.gov.br

The table below summarizes potential cycloaddition reactions for this compound.

| Reaction Type | Reactant 2 | Catalyst | Potential Product |

| [2+2+2] Cycloaddition | External Alkyne | Rh or Co complex | Bicyclic aromatic ester |

| [4+2] Cycloaddition | Conjugated Diene | Thermal or Lewis Acid | Bicyclic adduct with ester |

Hydrofunctionalization of Internal Alkyne Bonds

Hydrofunctionalization involves the addition of an H-X molecule across the carbon-carbon triple bond, where X can be a variety of atoms or functional groups. This class of reactions provides a direct route to functionalized alkenes. organic-chemistry.org

For the internal alkyne bonds in this compound, hydrofunctionalization can lead to a variety of products depending on the reagent and catalyst used. researchgate.net For example, hydroboration, the addition of a boron-hydrogen bond, would yield vinylboronates, which are versatile intermediates in organic synthesis. Similarly, hydrosilylation would produce vinylsilanes. The regioselectivity of these reactions on the unsymmetrical alkyne at the 2-position would be a key consideration.

Ester Group Reactivity and Functionalization

The methyl ester group at one end of the molecule also offers opportunities for chemical modification, most notably through transesterification.

Transesterification Reactions of this compound

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, transesterification provides a straightforward method for introducing different functional groups or for linking the molecule to a polymer or solid support.

Under basic conditions, a catalytic amount of a base such as sodium methoxide (B1231860) is used. The reaction is typically reversible, and driving the equilibrium towards the desired product can be achieved by using a large excess of the new alcohol. Acid-catalyzed transesterification, on the other hand, typically uses an acid such as sulfuric acid or a Lewis acid.

The table below outlines the conditions for the transesterification of this compound.

| Catalyst Type | Catalyst Example | Reagent (Alcohol) | Potential Product |

| Base-catalyzed | Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH) | Ethanol | 2,8-Decadiynoic acid, ethyl ester |

| Acid-catalyzed | Sulfuric Acid (H₂SO₄) | Propanol | 2,8-Decadiynoic acid, propyl ester |

Hydrolysis and Amidation of the Ester Moiety

Hydrolysis: The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. masterorganicchemistry.comwikipedia.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester in the presence of an excess of water with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.uk The equilibrium can be shifted towards the products by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion. masterorganicchemistry.comwikipedia.org It is typically performed by heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). masterorganicchemistry.com The reaction initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid. masterorganicchemistry.com

| Reaction | Reagents and Conditions | Product |

| Hydrolysis | Dilute H₂SO₄ or HCl, heat; or NaOH/H₂O, heat, then H₃O⁺ | 2,8-Decadiynoic acid |

| Amidation | Amine (e.g., RNH₂), heat | N-substituted-2,8-decadiynamide |

Amidation: The ester can be converted to an amide by reacting it with ammonia (B1221849) or a primary or secondary amine. masterorganicchemistry.commasterorganicchemistry.com This reaction, known as aminolysis, typically requires heating. masterorganicchemistry.com The general mechanism involves nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of methanol (B129727). masterorganicchemistry.com The use of different amines allows for the synthesis of a variety of primary, secondary, and tertiary amides.

Reduction of the Ester Group to Alcohol Functionalities

The methyl ester group can be reduced to a primary alcohol, 2,8-decadiyn-1-ol. Strong reducing agents are required for this transformation.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing esters to primary alcohols. masterorganicchemistry.comucalgary.cabyjus.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. ucalgary.cabyjus.com The reaction proceeds via an aldehyde intermediate which is immediately further reduced to the alcohol. ucalgary.cajove.com

Diisobutylaluminum Hydride (DIBAL-H): This is a more selective reducing agent that can reduce esters to aldehydes at low temperatures (e.g., -78 °C). orgosolver.comyoutube.comncert.nic.in However, if the reaction is allowed to warm to room temperature or if an excess of DIBAL-H is used, the aldehyde will be further reduced to the primary alcohol. orgosolver.com

| Reducing Agent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. LiAlH₄, Et₂O or THF; 2. H₃O⁺ workup | 2,8-Decadiyn-1-ol |

| Diisobutylaluminum Hydride (DIBAL-H) | 1. DIBAL-H (excess), THF; 2. H₃O⁺ workup | 2,8-Decadiyn-1-ol |

Chemoselective Transformations of this compound

A key challenge and opportunity in the chemistry of this compound is achieving chemoselectivity—selectively reacting one functional group in the presence of the others.

The relative reactivity of the functional groups towards nucleophiles is generally ester > alkyne. However, the choice of reagents and reaction conditions can allow for the selective transformation of either the ester or the alkyne groups.

Selective Ester Reduction: It is possible to selectively reduce the ester group in the presence of the alkynes. While LiAlH₄ can sometimes reduce alkynes, especially those conjugated to aromatic rings or in the presence of transition metal catalysts, the reduction of an isolated alkyne is generally slower than the reduction of an ester. stackexchange.com Therefore, careful control of the reaction conditions (e.g., low temperature, stoichiometric amount of reducing agent) could favor the reduction of the ester to the alcohol while leaving the alkyne groups intact. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that typically does not reduce esters, and would therefore be expected to be unreactive towards the ester group of this compound. ucalgary.calibretexts.org

Selective Alkyne Reactions: Conversely, many reactions can be performed on the alkyne groups without affecting the ester. For example, the hydration of alkynes, typically catalyzed by mercury(II) salts in aqueous acid, would likely convert one or both alkyne groups to ketones while leaving the ester untouched. libretexts.org Similarly, hydrogenation of the alkynes to alkenes or alkanes can be achieved using various catalysts (e.g., Lindlar's catalyst for cis-alkenes, or palladium on carbon for alkanes) under conditions that would not reduce the ester.

Mechanistic Studies of Key Reactions Involving this compound

The mechanisms of the fundamental reactions of the ester group in this compound are well-established in organic chemistry.

Base-Catalyzed Hydrolysis (Saponification): This reaction proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.comucalgary.ca The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. ucalgary.cabyjus.com This intermediate then collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group to form the carboxylic acid. ucalgary.ca In the basic reaction medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt. masterorganicchemistry.com

Amidation: The mechanism of amidation is also a nucleophilic acyl substitution. masterorganicchemistry.comresearchgate.net The amine nitrogen attacks the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com Proton transfer and subsequent elimination of methanol yield the amide. masterorganicchemistry.com

Reduction with LiAlH₄: The reduction of the ester to a primary alcohol involves two successive hydride transfers from the LiAlH₄. masterorganicchemistry.comucalgary.ca The first hydride attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form an aldehyde and a lithium methoxide salt. ucalgary.cajove.com The aldehyde is more reactive than the starting ester and is immediately reduced by a second hydride ion to form a lithium alkoxide. ucalgary.cajove.com This alkoxide is then protonated during the workup to give the primary alcohol. libretexts.org

Polymer Science Applications of 2,8 Decadiynoic Acid, Methyl Ester

Homopolymerization Strategies for 2,8-Decadiynoic Acid, Methyl Ester

Homopolymers of this compound can be synthesized through methods that specifically target its functional groups. The alkyne units are particularly suited for metal-catalyzed polymerization reactions, while the ester group could potentially be used in polycondensation reactions after modification.

Polycondensation Approaches

While the methyl ester group of this compound is not directly suitable for typical polycondensation, it can be chemically modified to participate in such reactions. One primary approach involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This resulting 2,8-decadiynoic acid can then act as a dicarboxylic acid monomer.

This diacid can be reacted with a diol, such as ethane-1,2-diol, in a condensation polymerization to form a polyester (B1180765). libretexts.orgyoutube.com This process typically requires high temperatures and the removal of a small molecule, like water, to drive the reaction toward the formation of high molecular weight polymers. nih.govnih.gov The resulting polyester would feature alkyne units regularly spaced along the polymer backbone, offering sites for subsequent cross-linking or functionalization. The reaction is a step-growth polymerization. wikipedia.org

Another potential route is transesterification, where the methyl ester reacts directly with a diol at high temperatures, eliminating methanol (B129727). This would also yield an alkyne-containing polyester. Catalysts, such as antimony(III) oxide, are often employed in these reactions to achieve high molecular weights. libretexts.org

Table 1: Hypothetical Polycondensation of 2,8-Decadiynoic Acid with Various Diols

| Diol Monomer | Catalyst | Temperature (°C) | Resulting Polymer | Hypothetical Mₙ (Da) | Hypothetical PDI |

|---|---|---|---|---|---|

| Ethane-1,2-diol | H₃PO₄ | 190 | Poly(ethylene 2,8-decadiynoate) | 18,000 | 2.1 |

| 1,4-Butanediol | Antimony(III) oxide | 260 | Poly(butylene 2,8-decadiynoate) | 23,000 | 2.3 |

Mₙ = Number-average molecular weight; PDI = Polydispersity Index. Data is illustrative and based on typical polyester synthesis.

Alkyne Metathesis Polymerization

A more direct method for polymerizing this compound is through Acyclic Diyne Metathesis (ADMET) polymerization. wikipedia.orgresearchgate.net This step-growth condensation polymerization method is highly effective for internal diynes and is driven by the removal of a small, volatile alkyne. wikipedia.org In the case of this compound, self-metathesis would theoretically produce a polymer with a conjugated poly(enyne) backbone and pendant ester groups, with the elimination of a small internal alkyne like 2-butyne.

This polymerization is catalyzed by well-defined metal alkylidyne complexes, most notably those based on molybdenum and tungsten, often referred to as Schrock-type catalysts. wikipedia.orgnih.gov More recent developments have introduced highly active and functional-group-tolerant catalysts, such as those developed by Fürstner, which could be suitable for polymerizing a monomer containing an ester group. d-nb.infonih.govchemistryviews.org The reaction proceeds via a metallacyclobutadiene intermediate. wikipedia.org

Table 2: Illustrative ADMET Polymerization of this compound

| Catalyst System | Catalyst Loading (mol%) | Reaction Conditions | Hypothetical Mₙ (Da) | Hypothetical PDI |

|---|---|---|---|---|

| Schrock Molybdenum Catalyst | 3.0 | Toluene, 80°C, Vacuum | 25,000 | 1.8 |

| Fürstner Tungsten Catalyst | 1.0 | Toluene, 60°C, Vacuum | 35,000 | 1.6 |

Data is illustrative, based on typical ADMET polymerization results for functionalized diynes. beilstein-journals.org

Mechanistic Insights into Polymerization Pathways

The mechanisms for these polymerization strategies are distinct.

Polycondensation Mechanism: The formation of polyesters from a diacid (derived from the monomer) and a diol follows a classical stepwise esterification mechanism. The carboxylic acid is activated, often by protonation in the presence of an acid catalyst, followed by nucleophilic attack from the diol's hydroxyl group. A water molecule is subsequently eliminated, forming an ester linkage. This process repeats to build the polymer chain. youtube.com

Alkyne Metathesis (ADMET) Mechanism: The generally accepted mechanism for alkyne metathesis, first proposed by T. J. Katz, involves the reaction of a metal alkylidyne catalyst with an alkyne monomer. wikipedia.org This [2+2] cycloaddition forms a metallacyclobutadiene intermediate. This intermediate can then undergo a retro-cycloaddition to release a new, small alkyne and regenerate a metal alkylidyne complex attached to the growing polymer chain. This catalytic cycle repeats, extending the polymer. wikipedia.orgbeilstein-journals.org The removal of the small alkyne byproduct is crucial to drive the equilibrium toward the high molecular weight polymer. wikipedia.org

Copolymerization with Various Monomers

Copolymerization expands the range of materials that can be created from this compound, allowing for the fine-tuning of properties by incorporating different monomer units into the polymer chain.

Synthesis and Characterization of Novel Copolymers

This compound can be copolymerized with other monomers using the techniques described for homopolymerization.

ADMET Copolymerization: It can undergo ADMET copolymerization with other diyne monomers. For example, copolymerizing with a more flexible aliphatic diyne like 1,9-decadiyne (B160743) could be used to modify the rigidity of the final polymer. The resulting copolymer would have a random distribution of units derived from both monomers.

Polyester Copolymerization: As a diacid (after hydrolysis), it can be used in polycondensation reactions with a mixture of diols to create random copolyesters with tailored thermal and mechanical properties.

Copolymers via Other Methods: While the alkyne groups are not typically reactive in radical or anionic polymerization, they can be preserved in a copolymer and used for post-polymerization modification. For instance, if a vinyl group were introduced to the monomer, it could be copolymerized with monomers like styrene (B11656) or acrylates. The pendant alkyne groups on the resulting copolymer would then be available for "click" chemistry reactions, such as the azide-alkyne cycloaddition, to attach other functional molecules. numberanalytics.com

The characterization of these novel copolymers would involve a suite of analytical techniques. researchgate.netnih.gov

¹H and ¹³C NMR Spectroscopy: To confirm the incorporation of both monomers and determine the copolymer composition. mdpi.com

FT-IR Spectroscopy: To identify characteristic functional groups from both monomer units in the copolymer structure.

Gel Permeation Chromatography (GPC): To determine the molecular weight (Mₙ, Mₙ) and polydispersity index (PDI) of the copolymers.

Differential Scanning Calorimetry (DSC): To measure thermal transitions like the glass transition temperature (T₉) and melting temperature (Tₘ), providing insight into the material's properties.

Table 3: Hypothetical Copolymers of this compound (M1)

| Comonomer (M2) | Polymerization Method | Resulting Copolymer Structure | Characterization Highlights |

|---|---|---|---|

| 1,9-Decadiyne | ADMET | Random enyne-enyne copolymer | GPC: Mₙ = 28,000, PDI = 1.9. DSC: Single T₉ indicates random copolymer. |

| Adipic Acid + 1,4-Butanediol | Polycondensation | Random copolyester | ¹H NMR: Integration confirms M1/Adipic Acid ratio. DSC: Tₘ lower than homopolymers. |

Evaluation of Monomer Reactivity Ratios

In copolymerization, the monomer reactivity ratios, r₁ and r₂, are critical parameters that describe the relative tendency of a growing polymer chain ending in one monomer unit (M₁) to add another molecule of the same monomer (M₁) versus adding the comonomer (M₂). nih.gov

r₁ > 1: The growing chain prefers to add M₁.

r₁ < 1: The growing chain prefers to add M₂.

r₁ ≈ 1: Random incorporation.

r₁ ≈ r₂ ≈ 0: Alternating incorporation.

For the ADMET copolymerization of this compound (M₁) with another diyne, such as 1,9-decadiyne (M₂), the reactivity ratios would depend on the catalyst and the electronic and steric properties of the monomers. Given the similar nature of the reacting alkyne groups, the reactivity ratios might be close to 1, leading to a largely random copolymer. However, the ester group in M₁ could influence catalyst coordination, potentially reducing its reactivity compared to a simple aliphatic diyne.

Determining these ratios would typically involve carrying out a series of copolymerizations with varying initial monomer feed ratios and analyzing the resulting copolymer composition at low conversion using techniques like NMR. researchgate.net The data would then be fitted to copolymerization equations, such as the Mayo-Lewis equation, using methods like Kelen-Tudos to find r₁ and r₂. researchgate.net

Table 4: Hypothetical Monomer Reactivity Ratios for ADMET Copolymerization

| Monomer 1 (M₁) | Monomer 2 (M₂) | Catalyst | Hypothetical r₁ | Hypothetical r₂ | Implied Copolymer Structure |

|---|---|---|---|---|---|

| This compound | 1,9-Decadiyne | Schrock Molybdenum | 0.85 | 1.10 | Close to random, slight tendency to incorporate M₂ |

This data is purely illustrative as experimental values for this specific system are not available in the literature. The evaluation of such parameters would be essential for precisely controlling the microstructure and, consequently, the final properties of copolymers derived from this compound.

Research Findings on this compound in Polymer Science Remain Undocumented

Despite a thorough investigation into the polymer science applications of the chemical compound this compound, no specific research findings, data, or scholarly articles are available in the public domain to populate the requested detailed outline.

Extensive searches were conducted to uncover information regarding the use of this compound in several key areas of polymer chemistry, including its role in cross-linking reactions, the design and synthesis of polymeric networks, the kinetics of network formation, its involvement in supramolecular polymerization and self-assembly, and its use in post-polymerization modification.

The investigation sought to provide in-depth, scientifically accurate content for the following structured outline:

Post-Polymerization Modification of this compound Derived Polymers

Unfortunately, the search for scholarly articles, patents, and academic literature yielded no specific data or case studies related to "this compound" within these contexts. The diyne functionality within the molecule suggests theoretical potential for such applications, as alkynes can participate in various polymerization and cross-linking reactions. However, no concrete experimental evidence or research dedicated to this specific monomer derivative and its subsequent polymeric materials could be located.

Therefore, it is not possible to generate the requested article with the required detailed research findings and data tables, as the foundational information for this specific compound appears to be absent from current scientific literature.

Table of Mentioned Compounds

No scientific literature linking "this compound" to the requested advanced materials applications could be found.

Following a comprehensive search of scientific databases and scholarly articles, no research or data could be located regarding the use of the chemical compound This compound in the specific fields of functional polymers, optoelectronics, sensing, self-healing materials, or related fabrication techniques as outlined in the user's request.

The searches for the compound and its potential applications in the specified areas did not yield any relevant studies. This indicates a significant gap in the existing scientific literature concerning the material properties and applications of this particular molecule. While the outline provided a detailed structure for an article on its advanced applications, the foundational research required to populate these sections appears to be non-existent in the public domain.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on the "Advanced Materials Applications and Fabrication Techniques" of this compound at this time. The requested content, including data tables and detailed research findings, cannot be produced due to the absence of primary or secondary research on the subject.

Advanced Materials Applications and Fabrication Techniques

Surface Modification and Coating Applications of 2,8-Decadiynoic Acid, Methyl Ester

The unique molecular structure of this compound, featuring a long aliphatic chain with two internal alkyne groups and a terminal methyl ester, makes it a promising candidate for advanced applications in surface modification and the fabrication of specialized coatings. While direct research on this specific compound is limited, its potential can be extrapolated from the well-documented behaviors of analogous long-chain esters and diyne-containing molecules. These functionalities are known to facilitate the formation of ordered molecular layers and robust polymeric films on various substrates.

The primary applications in this domain revolve around creating surfaces with tailored properties such as hydrophobicity, chemical resistance, and biocompatibility. The alkyne groups, in particular, serve as reactive sites for polymerization and for "click" chemistry, allowing for the covalent attachment of other functional molecules. rsc.orgresearchgate.netresearchgate.netresearchgate.net

Self-Assembled Monolayers and Thin Films

One of the most promising applications of this compound is in the formation of self-assembled monolayers (SAMs) on various substrates. The long hydrocarbon chain promotes van der Waals interactions between adjacent molecules, driving the formation of a densely packed, ordered layer. The methyl ester group can act as a head group, anchoring the molecule to a suitable surface. Such SAMs can significantly alter the surface energy and wettability of a substrate.

For instance, the formation of hydrophobic coatings is a direct application. The alignment of the long hydrocarbon chains away from the substrate would create a non-polar, water-repellent surface. The degree of hydrophobicity can be quantified by measuring the water contact angle. For similar long-chain esters, high contact angles are typically observed, indicating significant water repellency.

| Compound Family | Substrate | Water Contact Angle (θ) | Reference Compound |

| Long-Chain Fatty Acid Esters | Silicon Wafer | 105° - 115° | Methyl stearate |

| Alkanethiol SAMs | Gold | 110° - 112° | Octadecanethiol |

| Diyne-containing SAMs | Gold | 100° - 110° | 10,12-Pentacosadiynoic acid |

This table presents typical water contact angle values for surfaces modified with molecules structurally related to this compound, demonstrating the potential for creating hydrophobic surfaces.

Fabrication of these thin films can be achieved through various techniques, including solution-phase deposition (spin-coating, dip-coating) and vapor-phase deposition. brown.edunasa.govnasa.gov The choice of method depends on the desired film thickness and uniformity.

Polymerizable Coatings and Surface-Initiated Polymerization

The presence of two alkyne groups in the backbone of this compound opens up the possibility of forming robust, cross-linked polymer coatings. Upon exposure to UV radiation or heat, the diyne moieties can undergo solid-state polymerization, creating a highly stable and chemically resistant polydiacetylene network. researchgate.net This in-situ polymerization of a self-assembled monolayer can lock the ordered structure in place, leading to a durable functional coating.

Furthermore, the alkyne groups are amenable to surface-initiated polymerization (SIP). acs.orgmdpi.comlatrobe.edu.aursc.orgnih.gov In this "grafting from" approach, initiator molecules are first anchored to the substrate surface. The alkyne groups of this compound can then react with these initiators, leading to the growth of polymer chains directly from the surface. This technique allows for the creation of dense polymer brushes with controlled thickness and functionality.

| Polymerization Technique | Monomer Type | Resulting Coating Properties | Potential Application |

| Solid-State Polymerization | Diyne-containing molecules | High thermal and chemical stability, chromatic response to stimuli | Sensor surfaces, anti-corrosion coatings |

| Surface-Initiated ATRP | Acrylates, Methacrylates | Controlled thickness, high grafting density, tunable functionality | Biocompatible coatings, stimuli-responsive surfaces |

| "Click" Chemistry Grafting | Azide-functionalized polymers | High reaction efficiency, versatile functionalization | Bio-functionalized surfaces, targeted drug delivery platforms |

This table outlines potential polymerization strategies for creating functional coatings based on the reactivity of the alkyne groups in this compound.

Functionalization via "Click" Chemistry

The internal alkyne groups of this compound are ideal handles for post-deposition functionalization using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. researchgate.netresearchgate.netnih.gov Once a monolayer or a thin film of the compound is formed on a surface, it can be readily modified by introducing azide-containing molecules. This allows for the covalent attachment of a wide range of functionalities, including fluorescent dyes, biomolecules (peptides, DNA), and polymers with specific properties.

This approach offers a modular way to create multifunctional surfaces. For example, a surface could first be rendered hydrophobic with a SAM of this compound, and then selectively functionalized in specific areas with a hydrophilic, azide-terminated polymer to create patterned surfaces with contrasting wettability.

Computational and Theoretical Studies on 2,8 Decadiynoic Acid, Methyl Ester

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for determining the ground-state molecular geometry and electronic properties of molecules like 2,8-decadiynoic acid, methyl ester. researchgate.netnih.gov Methods such as B3LYP, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p), provide a robust balance of accuracy and computational cost for optimizing molecular structures and calculating electronic descriptors. mdpi.comnih.govresearchgate.net

For this compound, a geometry optimization would reveal key structural parameters. The sp-hybridized carbons of the two alkyne groups would enforce linearity in their immediate vicinity (C-C≡C-H and C-C≡C-C segments). The central polymethylene chain would exhibit conformational flexibility, while the methyl ester group would adopt a planar arrangement.

Table 1: Predicted Geometric Parameters for Key Functional Groups in this compound (Based on Analogous Compounds) This data is representative and derived from computational studies on similar alkyne and methyl ester-containing molecules.

| Parameter | Functional Group | Predicted Value |

| Bond Lengths (Å) | ||

| C≡C | Alkyne | 1.21 |

| ≡C-H | Terminal Alkyne | 1.06 |

| C-C≡ | Single-Triple | 1.47 |

| C=O | Ester (Carbonyl) | 1.21 |

| C-O | Ester (Single Bond) | 1.35 |

| O-CH₃ | Ester (Methyl) | 1.44 |

| Bond Angles (°) | ||

| C-C≡C | Alkyne | ~178-180 |

| C-O-C | Ester | ~116 |

| O=C-O | Ester | ~125 |

Electronic structure analysis through methods like Natural Bond Orbital (NBO) calculations would elucidate charge distribution. mdpi.com The oxygen atoms of the ester group would carry significant negative partial charges, making this region a center for nucleophilic character and hydrogen bond acceptance. The terminal alkyne proton would be weakly acidic. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would likely be distributed along the π-systems of the alkyne groups, indicating their role as the primary sites for electronic transitions and reactivity.

Prediction of Reactivity and Reaction Pathways

Computational chemistry is a powerful tool for predicting the reactivity of a molecule and exploring potential reaction mechanisms. acs.orgacs.org For this compound, several reaction types could be investigated, including cycloadditions, radical reactions at the alkyne sites, and reactions involving the ester group, such as hydrolysis.

The diyne functionality is particularly interesting for polymerization reactions. Theoretical studies on the polymerization of diacetylenes show that these reactions can be initiated thermally or photochemically to form highly conjugated polymers. researchgate.net Computational modeling can determine the activation energies (Ea) and reaction enthalpies (ΔH) for proposed polymerization steps. For instance, a head-to-tail coupling of the diyne moieties could be a plausible pathway. DFT calculations can be used to locate the transition state structures for initiation and propagation steps, providing critical insights into the reaction kinetics. rsc.orgresearchgate.netrsc.org

A common reaction involving diynes is the [4+2] cycloaddition (Diels-Alder type) reaction, where the diyne can act as the dienophile. mdpi.com Computational studies on the cycloaddition of acetylenic compounds with dienes have shown that DFT methods can accurately predict whether a reaction will be concerted or stepwise and determine the associated energy barriers. acs.org

Table 2: Representative Calculated Energies for a Hypothetical Polymerization Step This data is illustrative, based on computational studies of diyne polymerization.

| Parameter | Description | Representative Value (kJ/mol) | Computational Method |

| Ea (Activation Energy) | Energy barrier for the coupling of two monomers | 95 - 110 | DFT (e.g., B3LYP/6-31G(d)) |

| ΔH (Enthalpy of Reaction) | Overall energy change for the dimerization step | -150 to -200 | DFT (e.g., B3LYP/6-31G(d)) |

These calculations would suggest that polymerization is thermodynamically favorable and would help in identifying the conditions needed to initiate the reaction.

Molecular Dynamics Simulations for Conformational Analysis

The flexible six-carbon chain connecting the ester and diyne functionalities allows this compound to adopt numerous conformations. Molecular dynamics (MD) simulations are ideally suited to explore the conformational landscape of such molecules. mytribos.orgresearchgate.net Using force fields like COMPASS or a generalized Amber force field (GAFF), MD simulations can model the molecule's behavior over time, revealing preferred conformations and the energy barriers between them. mytribos.org

Simulations of fatty acid methyl esters (FAMEs) have demonstrated that these molecules exhibit significant conformational flexibility. researchgate.netnih.gov For this compound, MD simulations would likely show that in a vacuum or non-polar solvent, the alkyl chain would adopt a range of gauche and anti conformations, leading to a distribution of end-to-end distances. The time-averaged behavior would reveal the most probable shapes, which could range from extended, linear-like structures to more compact, folded conformations. This type of analysis is crucial for understanding how the molecule packs in a condensed phase and how the reactive diyne and ester groups are oriented relative to each other. nih.gov

Elucidation of Intermolecular Interactions and Self-Assembly Motifs

The combination of a polar methyl ester headgroup and a largely non-polar hydrocarbon chain containing two π-rich alkyne systems suggests that this compound could exhibit interesting self-assembly behavior. MD simulations and quantum chemical calculations on molecular dimers and clusters can elucidate the key intermolecular interactions driving this process. nih.govyoutube.com

Studies on FAMEs have shown that ester headgroups can form dimer-based ordering. researchgate.net For the target molecule, the primary interactions would include:

Dipole-dipole interactions: Between the polar methyl ester groups.

Van der Waals forces: Along the hydrocarbon chains.

π-π stacking: Between the alkyne moieties of adjacent molecules. The alkyne groups can engage in parallel-displaced or T-shaped stacking arrangements.

Weak C-H···O hydrogen bonding: Between the alkyne protons or chain protons and the ester oxygen atoms.

Computational studies can quantify the energies of these different interaction motifs. researchgate.net For example, calculations on alkyne dimers can estimate the strength of π-π stacking. MD simulations of multiple molecules in a simulation box can predict whether they will form micelles, bilayers, or other ordered aggregates in an aqueous or solvent environment, driven by the balance of these forces. mdpi.comnih.govyoutube.comnih.gov

Development of Predictive Models for Polymer Properties

Should this compound be polymerized, for example, through its diyne functionalities, it would form a polymer with a conjugated backbone and pendant ester-containing side chains. Quantitative Structure-Property Relationship (QSPR) models offer a computational strategy to predict the macroscopic properties of this hypothetical polymer based on the structure of its repeating monomer unit. mdpi.comnih.gov

The QSPR methodology involves several steps:

Descriptor Calculation: A wide range of numerical descriptors (constitutional, topological, quantum-chemical) are calculated for the monomer structure.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with a known experimental property (e.g., glass transition temperature, refractive index, or solubility) from a training set of known polymers. mdpi.comnih.gov

Validation: The model's predictive power is rigorously tested using cross-validation techniques and an external test set of polymers not used in the model's creation.

For a polymer derived from this compound, a QSPR model could be developed to predict properties like its refractive index or thermal stability. mdpi.com Descriptors would capture features such as the presence of the conjugated backbone, the size of the side chain, and the polarity of the ester group. By inputting these descriptors into a validated QSPR model for a relevant class of polymers, one could obtain an in silico estimation of the material's properties before its synthesis.

Future Directions and Emerging Research Avenues for 2,8 Decadiynoic Acid, Methyl Ester

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of fatty acid esters is a cornerstone of organic synthesis, enabling the transformation of these molecules into a wide array of functionalized products. For a compound like 2,8-decadiynoic acid, methyl ester, the two internal alkyne groups and the ester functionality are prime targets for catalytic modification.

Future research could focus on developing novel catalytic systems for selective transformations. For instance, chemoselective hydrogenation catalysts could allow for the reduction of one or both alkyne groups to either alkenes or alkanes, providing access to a range of saturated and unsaturated long-chain esters. Transition metal catalysts, such as those based on palladium, platinum, or nickel, are traditionally used for such transformations. The challenge and opportunity lie in designing catalysts that can differentiate between the two alkyne moieties if desired.

Furthermore, hydrometallation reactions, employing catalysts based on elements like boron, silicon, or tin, could introduce new functional groups at the alkyne positions. This would open pathways to a variety of derivatives, including vinylboronates, vinylsilanes, and vinylstannanes, which are versatile intermediates in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.

The ester group itself can be a site for derivatization. Transesterification under the influence of novel catalysts, including enzymatic catalysts like lipases, could be explored to replace the methyl group with other alkyl or functionalized groups, thereby modifying the physical and chemical properties of the molecule.

Integration into Advanced Smart Material Systems

Smart materials, which respond to external stimuli such as light, heat, or pH, are at the forefront of materials science. The rigid, linear structure imparted by the diyne functionality in this compound, makes it an intriguing candidate for incorporation into such systems.

One potential avenue is the use of this compound or its derivatives as a component in liquid crystals . The rod-like shape of the molecule is a key characteristic for the formation of liquid crystalline phases. By incorporating photoresponsive or thermally sensitive groups through derivatization, it might be possible to create liquid crystals that change their phase or alignment in response to external signals.

Another area of exploration could be in the development of self-healing polymers . The alkyne groups could be designed to remain as reactive sites within a polymer matrix. Upon damage to the material, these groups could be triggered to react, for instance, through metathesis or click chemistry, to form new covalent bonds and repair the structure.

Potential in Renewable Resource-Based Polymer Synthesis

The push towards sustainable chemistry has intensified research into polymers derived from renewable resources. While this compound, is not directly a bio-based molecule in its common synthetic routes, its structural motifs are found in nature. The potential lies in either developing bio-based synthetic routes to this compound or using it as a unique monomer to be co-polymerized with bio-based monomers.

For example, it could be used as a cross-linking agent in polymers derived from renewable sources like polylactic acid (PLA) or polyhydroxyalkanoates (PHAs). The diyne functionality could undergo polymerization or cross-linking reactions, imparting rigidity and thermal stability to the resulting bio-based polymer.

Research into alkyne metathesis polymerization of diynes is an active area. Utilizing appropriate catalysts, this compound, could potentially be polymerized to create novel poly(alkyne)s. If co-polymerized with other bio-based diynes, this could lead to a new class of renewable polymers with tunable properties.

Development of High-Performance Materials via this compound

High-performance materials are characterized by their exceptional mechanical strength, thermal stability, and chemical resistance. The diyne core of this compound, is a precursor to conjugated systems, which are often associated with high-performance characteristics.

Topochemical polymerization of diynes in the solid state can lead to highly ordered, conjugated polymers with impressive mechanical and optical properties. If crystals of this compound, or its derivatives can be grown with the appropriate alignment, exposure to heat or UV radiation could trigger a polymerization reaction to form a polydiacetylene. These materials are known for their chromic properties, changing color in response to environmental changes.

Furthermore, the incorporation of this molecule into thermosetting resins , such as epoxy or phenolic resins, could enhance their thermal stability and mechanical properties. The alkyne groups can undergo curing reactions at elevated temperatures, leading to a highly cross-linked and rigid network structure.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The alkyne functionalities of this compound, make it a prime candidate for participation in various MCRs.

For instance, the A³ coupling (alkyne, aldehyde, amine) or the Mannich reaction involving alkynes could be utilized to synthesize complex propargylamines. These reactions, catalyzed by metals like copper or gold, would allow for the rapid construction of molecular complexity from simple starting materials.

Another promising area is the use of this diyne in cycloaddition reactions as part of an MCR cascade. For example, a Diels-Alder reaction followed by an intramolecular reaction involving the alkyne could lead to the synthesis of complex polycyclic structures in a single operation. The development of novel MCRs that can utilize both alkyne groups in a controlled manner would be a significant advancement.

Challenges and Opportunities in Scaling Up Synthesis and Application

While the potential applications are intriguing, significant challenges remain in the journey from laboratory-scale synthesis to industrial application.

Synthesis Scale-Up: The current laboratory-scale syntheses of this compound, may not be economically viable for large-scale production. Challenges include the cost and availability of starting materials, the efficiency and safety of the synthetic route, and the purification of the final product. Developing a cost-effective and scalable synthesis is a critical first step.

Processability of Polymers: For applications in high-performance materials, the resulting polymers must be processable. Highly conjugated and rigid polymers are often insoluble and have high melting points, making them difficult to shape and form. Research into a "handle" on the molecule, a functional group that can be modified to improve processability without sacrificing performance, is an important opportunity.

Toxicity and Environmental Impact: As with any new chemical, a thorough evaluation of the toxicity and environmental fate of this compound, and its derivatives would be essential before any large-scale application could be considered. This presents an opportunity for green chemistry approaches to be integrated from the outset of its development.

Market Application and Economic Viability: Identifying a clear market need where the unique properties of materials derived from this compound offer a significant advantage over existing technologies is crucial. The economic feasibility of the entire process, from synthesis to final product, will ultimately determine its commercial success.

Q & A

Basic: What analytical methods are recommended for quantifying 2,8-decadiynoic acid methyl ester in complex mixtures?

Methodological Answer:

Gas chromatography (GC) with polar capillary columns, such as cyanosilicone (e.g., SP™-2560) or Omegawax®, is the gold standard for separating and quantifying fatty acid methyl esters (FAMEs). Key parameters include:

- Column selection : Use a 75 m SP™-2560 column for resolving cis/trans isomers or complex FAME mixtures .

- Temperature ramps : Optimize oven ramp rates (e.g., 2–5°C/min) to resolve structurally similar esters .

- Calibration : Employ certified reference materials (CRMs) to validate retention times and response factors. For example, a 37-component FAME mix can standardize system performance .

Advanced: How can kinetic modeling resolve discrepancies between experimental and simulated yields in FAME synthesis?

Methodological Answer:

Discrepancies often arise from unaccounted side reactions (e.g., hydrolysis or isomerization). A two-step kinetic model validated against experimental data can address this:

Parameter estimation : Use Arrhenius equations to model temperature-dependent rate constants (e.g., for esterification and transesterification).

Validation : Compare simulated vs. experimental yields across time and temperature gradients. For instance, at 105–115°C, deviations ≤5% indicate robust model alignment (e.g., X1 and X9 component validation in ester synthesis) .

Sensitivity analysis : Identify critical variables (e.g., catalyst concentration) causing deviations using Monte Carlo simulations .

Basic: What safety protocols are essential for handling diynoic acid methyl esters in lab settings?

Methodological Answer:

- PPE : Wear nitrile gloves (tested to EN 374 standards) and chemical-resistant lab coats to prevent dermal exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates.

- Waste management : Segregate acidic or reactive byproducts (e.g., methanolic HCl) for neutralization before disposal .

Advanced: How to optimize reaction conditions for high-purity 2,8-decadiynoic acid methyl ester synthesis?

Methodological Answer:

- Experimental design : Apply a Box-Behnken or central composite design to test variables like reaction time (4–6 hrs), temperature (105–115°C), and acid neutralization (% w/w). Predictive models can then identify yield maxima .

- Purification : Use solid-phase extraction (SPE) kits (e.g., MAK225) to remove phospholipids or free fatty acids, achieving ≥98% purity .

- Validation : Confirm purity via GC-MS with spectral library matching (e.g., Wiley/NIST) to distinguish target peaks from co-eluting esters (e.g., nonanedioic acid dimethyl ester) .

Basic: How to validate FAME quantification methods for environmental impact studies?

Methodological Answer:

- Internal standards : Spike samples with deuterated FAMEs (e.g., methyl stearate-d₃) to correct for matrix effects .

- Eco-footprint metrics : Use life-cycle assessment (LCA) frameworks, such as the "ecological footprint per MJ combustion energy," comparing synthetic routes (e.g., tallow vs. vegetable oil methyl esters) .

Advanced: What computational tools can predict thermodynamic properties of diynoic acid methyl esters?

Methodological Answer:

- Reaction thermochemistry : Calculate hydrogenation enthalpies (ΔrH°) using NIST Chemistry WebBook data. For example, ΔrH° = -122.6 kJ/mol for C17H32O2 hydrogenation in hexane .

- Software : Employ Gaussian or COSMO-RS for in silico predictions of solubility parameters and partition coefficients .

Basic: How to differentiate 2,8-decadiynoic acid methyl ester from co-eluting isomers in GC-MS?

Methodological Answer:

- Retention indices : Compare experimental retention times against CRMs (e.g., methyl decanoate vs. methyl dodecanoate) .

- Fragmentation patterns : Use MS/MS to identify diagnostic ions (e.g., m/z 182 for C11H18O2 esters) and rule out structural analogs like 2,4-decadienoic acid methyl ester .

Advanced: How to mitigate degradation of unsaturated FAMEs during storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.